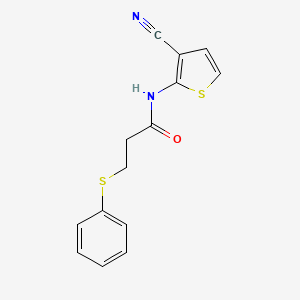

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide

Description

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide is a propanamide derivative featuring a thiophene ring substituted with a cyano group at position 3 and a phenylthioether moiety at the propanamide chain. Its molecular formula is C₁₄H₁₂N₂OS₂, with a molecular weight of 288.38 g/mol. The compound’s structure combines electron-withdrawing (cyano) and lipophilic (phenylthio) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c15-10-11-6-8-19-14(11)16-13(17)7-9-18-12-4-2-1-3-5-12/h1-6,8H,7,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBVGWZSGWRTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: Starting with a suitable thiophene precursor, the cyano group is introduced via a nucleophilic substitution reaction.

Attachment of the phenylthio group: The phenylthio group is introduced through a thiolation reaction, often using a thiol reagent under basic conditions.

Formation of the propanamide moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and the phenylthio group can be oxidized under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or other strong bases for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Amino-thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Functional Group Impact

Biological Activity

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions:

- Formation of the Thiophene Ring : A suitable thiophene precursor undergoes nucleophilic substitution to introduce the cyano group.

- Attachment of the Phenylthio Group : This is achieved through a thiolation reaction using a thiol reagent under basic conditions.

- Formation of the Propanamide Moiety : The final step involves amide coupling, usually with an amine and an acid chloride or anhydride.

Chemical Reactions Analysis

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide can participate in various chemical reactions:

- Oxidation : The thiophene ring and phenylthio group can be oxidized under strong oxidizing conditions.

- Reduction : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Substitution : The cyano group may engage in nucleophilic substitution reactions, yielding various derivatives.

Antimicrobial Properties

Research indicates that N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oncogenic signaling, although detailed molecular targets remain under investigation.

The biological activity of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide is thought to involve interaction with various molecular targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide, researchers tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer potential of the compound involved treatment of human cancer cell lines with varying concentrations of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide. The findings revealed dose-dependent cytotoxicity, with IC50 values indicating substantial potency against breast and lung cancer cells. Further analysis suggested that the compound induces apoptosis via mitochondrial pathways.

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition | |

| Antimicrobial | Escherichia coli | Significant inhibition | |

| Anticancer | MCF-7 (breast cancer) | Dose-dependent cytotoxicity | |

| Anticancer | A549 (lung cancer) | Induction of apoptosis |

Table 2: Synthesis Steps Overview

| Step | Description |

|---|---|

| Formation of Thiophene | Nucleophilic substitution to introduce cyano group |

| Attachment of Phenylthio | Thiolation reaction under basic conditions |

| Propanamide Formation | Amide coupling with amine and acid chloride |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.